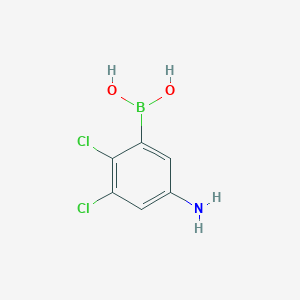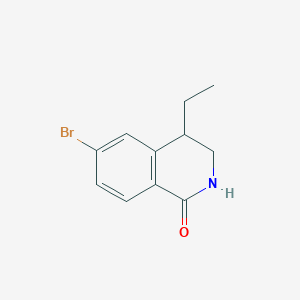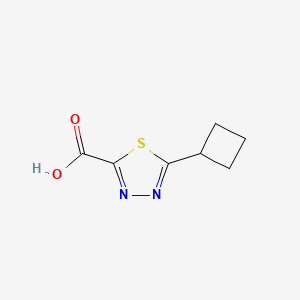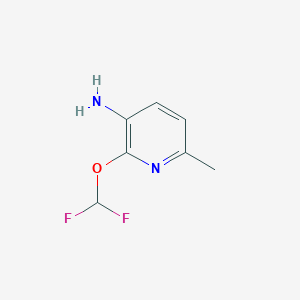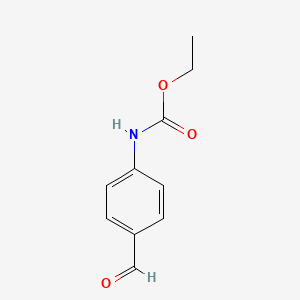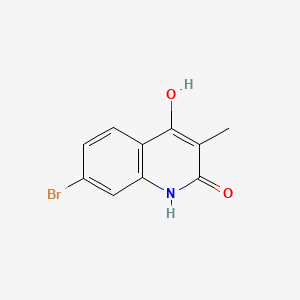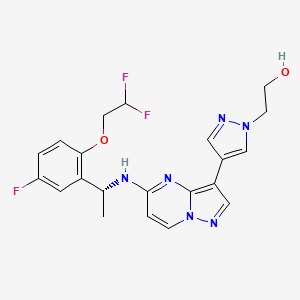
Trk-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-6 is a potent inhibitor of tropomyosin receptor kinases (TRK), which are a family of receptor tyrosine kinases. These kinases play a crucial role in the development and function of the nervous system by mediating the effects of neurotrophins such as nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3. This compound has shown significant efficacy in inhibiting TRK mutants, making it a promising candidate for therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
The synthesis of Trk-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce various substituents that enhance the compound’s inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. These methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce large quantities of the compound for clinical and research purposes .
Análisis De Reacciones Químicas
Trk-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the this compound molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various analogs with different pharmacological properties .
Aplicaciones Científicas De Investigación
Trk-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of TRK inhibitors and to develop new derivatives with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of TRK signaling in neuronal development, survival, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit TRK gene fusions or mutations, such as glioblastoma and certain pediatric cancers
Mecanismo De Acción
Trk-IN-6 exerts its effects by competitively inhibiting the ATP-binding site of TRK receptors, thereby blocking their kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLCγ) pathways. By disrupting these pathways, this compound effectively suppresses cancer cell proliferation and induces apoptosis, leading to tumor shrinkage .
Comparación Con Compuestos Similares
Trk-IN-6 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound has shown superior potency against a broader range of TRK mutants, making it a more versatile inhibitor. Similar compounds include:
Larotrectinib: A highly selective TRK inhibitor approved for treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK kinases, used for treating various solid tumors
This compound’s unique ability to inhibit multiple TRK mutants with high potency sets it apart from these similar compounds, offering potential advantages in overcoming resistance mechanisms associated with TRK-targeted therapies .
Propiedades
Fórmula molecular |
C21H21F3N6O2 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
2-[4-[5-[[(1R)-1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C21H21F3N6O2/c1-13(16-8-15(22)2-3-18(16)32-12-19(23)24)27-20-4-5-30-21(28-20)17(10-26-30)14-9-25-29(11-14)6-7-31/h2-5,8-11,13,19,31H,6-7,12H2,1H3,(H,27,28)/t13-/m1/s1 |
Clave InChI |
GYWAMONQPZXXDB-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
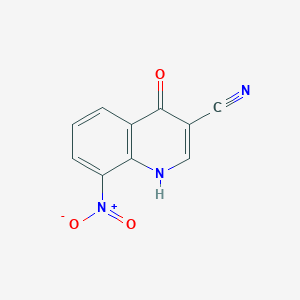

![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
